Technical Monograph: Physicochemical Profiling of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone
Technical Monograph: Physicochemical Profiling of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone
This guide details the physicochemical profile of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone , a critical spirocyclic building block in modern medicinal chemistry.[1]
[1]
Part 1: Executive Summary & Structural Identity[2]
1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (CAS: 1147422-10-3) represents a high-value "next-generation" bioisostere used to replace morpholine, piperazine, or piperidine moieties in drug candidates.[1] Its core value lies in the 2,7-diazaspiro[3.5]nonane scaffold, which imparts high fraction of sp3 character (
In this specific derivative, the piperidine nitrogen (N7) is acetylated, leaving the azetidine nitrogen (N2) as a reactive secondary amine and the primary basic center.[1] This regiochemistry is critical for its application as a linker or solvent-exposed solubilizing group.[1]
Chemical Identity Table
| Parameter | Data |
| IUPAC Name | 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone |
| CAS Number | 1147422-10-3 |
| Molecular Formula | |
| Molecular Weight | 168.24 g/mol |
| SMILES | CC(=O)N1CCC2(CC1)CNC2 |
| Key Functional Groups | Tertiary Amide (N7), Secondary Amine (N2), Spiro-center (C4) |
Part 2: Physicochemical Properties & Mechanistic Insights[1]
This section synthesizes calculated data with empirical trends observed in spirocyclic diamines.
Quantitative Property Profile[1][3]
| Property | Value | Confidence | Implication for Drug Design |
| cLogP | 0.22 | High (Calculated) | Highly hydrophilic; ideal for lowering lipophilicity of greasy scaffolds.[1][2] |
| TPSA | 32.34 | High | Excellent membrane permeability potential (Rule of 5 compliant).[1][2] |
| pKa (Basic) | 9.8 – 10.2 | Est.[1][2] (Azetidine N) | Highly basic.[1][2] Exists as a cation at physiological pH (7.4).[1] |
| H-Bond Donors | 1 | High | The free azetidine NH.[1][2] |
| H-Bond Acceptors | 2 | High | Amide Carbonyl (O) and Amide Nitrogen (N).[1][2] |
| Solubility | >10 mg/mL | Empirical | High aqueous solubility due to basicity and low LogP.[1][2] |
Deep Dive: The Spiro-Effect on Basicity and Lipophilicity[1]
The Azetidine Basicity Anomaly:
Unlike piperazine (
-
Expectation: A pKa slightly lower than unsubstituted azetidine (~11.3), settling around 10.0 .[1]
Lipophilicity & Metabolic Stability: The spiro-fusion creates a compact, sphere-like shape that does not stack efficiently, increasing solubility.[1] Furthermore, the quaternary spiro-carbon blocks metabolic oxidation at what would otherwise be a labile position in a standard piperidine ring.[1]
Structural Logic Diagram (Graphviz)
The following diagram illustrates the structural-property relationships governing the utility of this scaffold.
Figure 1: Structural-Property Relationship Map.[1] The N7-acetyl group modulates polarity, while the N2-azetidine drives solubility and basicity.[1]
Part 3: Experimental Protocols
To ensure data integrity, the following self-validating protocols are recommended for characterizing this compound.
Protocol A: Determination of pKa via Potentiometric Titration (Sirius T3 Style)
Objective: Accurately determine the ionization constant of the azetidine nitrogen.
-
Preparation: Dissolve 3-5 mg of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone in 10 mL of degassed 0.15 M KCl solution (ionic strength adjustor).
-
Acidification: Lower the pH to ~2.0 using 0.5 M HCl. The amine will be fully protonated (
).[1] -
Titration: Titrate with 0.5 M KOH standardized base under inert gas (
or ) atmosphere to prevent carbonate formation. -
Data Analysis: Plot pH vs. Volume of KOH. Look for the inflection point corresponding to the deprotonation of the azetidine ammonium.[1]
-
Validation: The first derivative (
) should show a sharp peak.[1] If the curve is shallow, check for contamination.[1][2]
Protocol B: Regioselective Synthesis Verification
Context: Commercial samples may contain the N2-acetyl isomer.[1] Verification is mandatory.
-
NMR Validation:
-
Acquire
NMR in or .[1] -
Diagnostic Signal: Look for the splitting of the methylene protons adjacent to the nitrogens.[1]
-
N7-Acetyl (Target): The piperidine ring protons (positions 5,6,8,[1][2]9) will show rotameric broadening or distinct chemical shifts due to the amide bond rotation.[1] The azetidine protons (positions 1,[1][2]3) should appear as a sharper set of multiplets corresponding to a free amine (or ammonium if salt).[1]
-
N2-Acetyl (Impurity): If the azetidine is acetylated, the 4-membered ring protons will show significant downfield shift and rotameric complexity.[1]
-
Part 4: Synthesis & Regiocontrol Strategy
Obtaining the 7-yl isomer specifically requires an orthogonal protection strategy, as direct acetylation of the diamine often leads to mixtures or preferential reaction at the less hindered/more nucleophilic site.[1]
Recommended Synthetic Route
The most robust route utilizes the commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Boc-protected on the azetidine).[1]
Figure 2: Orthogonal protection strategy ensuring 100% regioselectivity for the N7-acetamide.[1]
-
Starting Material: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 236406-55-6).[1]
-
Acetylation: React with Acetyl Chloride (1.1 eq) and Triethylamine in DCM at 0°C. The Boc group protects the azetidine (N2).[1]
-
Deprotection: Treat with Trifluoroacetic acid (TFA) in DCM (1:4 v/v) to remove the Boc group.[1]
-
Workup: Basic extraction (
) yields the free base 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone .[1]
References
-
PubChem. Ethanone, 1-(2,7-diazaspiro[3.5]non-7-yl)- (Compound).[1][3][4] National Library of Medicine.[1] Accessed 2024.[1][5] Link[1]
-
ChemScene. 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone Product Data. Link
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spirocyclic Piperidines. Journal of Organic Chemistry. (Contextual grounding on spiro-piperidine geometry).
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Review of azetidine spirocycles in drug discovery).
Sources
- 1. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one - C9H16N2O | CSSB00009852859 [chem-space.com]
- 3. 1-(2-Acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanone | C11H18N2O2 | CID 168923348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
